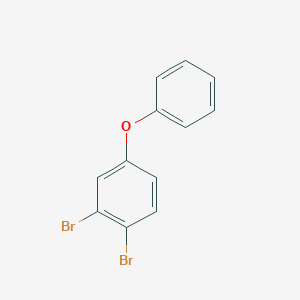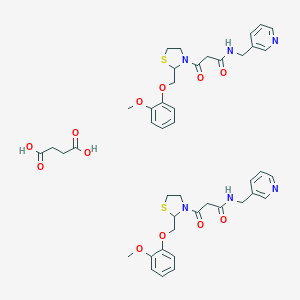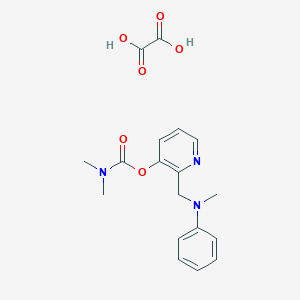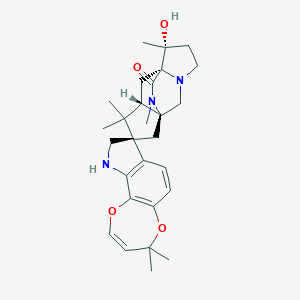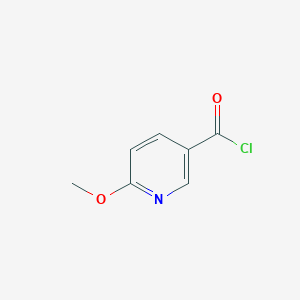
1,3-Dichloro-2-(dimethoxyphosphorylmethyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dichloro-2-(dimethoxyphosphorylmethyl)benzene, also known as DDPM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DDPM is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 303.14 g/mol.
作用機序
The mechanism of action of 1,3-Dichloro-2-(dimethoxyphosphorylmethyl)benzene is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors in the body. In cancer cells, 1,3-Dichloro-2-(dimethoxyphosphorylmethyl)benzene has been shown to induce apoptosis, or programmed cell death, by activating the caspase cascade. In Alzheimer's disease, 1,3-Dichloro-2-(dimethoxyphosphorylmethyl)benzene inhibits acetylcholinesterase, thereby increasing the levels of acetylcholine in the brain, which is important for cognitive function.
生化学的および生理学的効果
1,3-Dichloro-2-(dimethoxyphosphorylmethyl)benzene has been shown to have both biochemical and physiological effects in the body. In cancer cells, 1,3-Dichloro-2-(dimethoxyphosphorylmethyl)benzene causes cell cycle arrest and apoptosis, leading to the death of cancer cells. In Alzheimer's disease, 1,3-Dichloro-2-(dimethoxyphosphorylmethyl)benzene increases the levels of acetylcholine in the brain, which improves cognitive function. 1,3-Dichloro-2-(dimethoxyphosphorylmethyl)benzene has also been shown to have antioxidant activity, which protects cells from oxidative damage.
実験室実験の利点と制限
One advantage of using 1,3-Dichloro-2-(dimethoxyphosphorylmethyl)benzene in lab experiments is its high purity and stability, which allows for accurate and reproducible results. 1,3-Dichloro-2-(dimethoxyphosphorylmethyl)benzene is also relatively easy to synthesize, making it readily available for research purposes. However, one limitation of using 1,3-Dichloro-2-(dimethoxyphosphorylmethyl)benzene is its potential toxicity, which requires careful handling and disposal.
将来の方向性
There are several future directions for research on 1,3-Dichloro-2-(dimethoxyphosphorylmethyl)benzene. One area of interest is the development of 1,3-Dichloro-2-(dimethoxyphosphorylmethyl)benzene-based anticancer drugs, which could potentially be used to treat various types of cancer. Another area of interest is the development of 1,3-Dichloro-2-(dimethoxyphosphorylmethyl)benzene-based materials, such as phosphorus-containing polymers, which have applications in flame retardancy and electronic devices. Additionally, further research is needed to fully understand the mechanism of action of 1,3-Dichloro-2-(dimethoxyphosphorylmethyl)benzene and its potential applications in other fields, such as neuroscience and environmental science.
合成法
1,3-Dichloro-2-(dimethoxyphosphorylmethyl)benzene can be synthesized using various methods, including the reaction of 1,3-dichlorobenzene with dimethoxyphosphoryl chloride in the presence of a catalyst. Another method involves the reaction of 1,3-dichlorobenzene with dimethyl phosphite in the presence of a base. Both methods produce 1,3-Dichloro-2-(dimethoxyphosphorylmethyl)benzene with high yields and purity.
科学的研究の応用
1,3-Dichloro-2-(dimethoxyphosphorylmethyl)benzene has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, 1,3-Dichloro-2-(dimethoxyphosphorylmethyl)benzene has been shown to exhibit antitumor activity against various cancer cell lines, making it a promising candidate for the development of anticancer drugs. 1,3-Dichloro-2-(dimethoxyphosphorylmethyl)benzene has also been studied for its potential use in the treatment of Alzheimer's disease due to its ability to inhibit acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine in the brain.
In material science, 1,3-Dichloro-2-(dimethoxyphosphorylmethyl)benzene has been used as a precursor for the synthesis of various phosphorus-containing polymers, which have applications in flame retardancy and electronic devices. 1,3-Dichloro-2-(dimethoxyphosphorylmethyl)benzene has also been used as a ligand in coordination chemistry, where it forms stable complexes with various metal ions.
特性
IUPAC Name |
1,3-dichloro-2-(dimethoxyphosphorylmethyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11Cl2O3P/c1-13-15(12,14-2)6-7-8(10)4-3-5-9(7)11/h3-5H,6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTLHZYQOCNDPAF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=O)(CC1=C(C=CC=C1Cl)Cl)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2O3P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40453571 |
Source


|
| Record name | AGN-PC-0NF4MH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40453571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dichloro-2-(dimethoxyphosphorylmethyl)benzene | |
CAS RN |
162247-45-2 |
Source


|
| Record name | AGN-PC-0NF4MH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40453571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

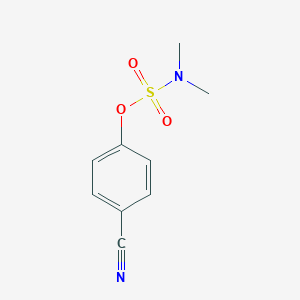
![Furo[3,2-b]pyridine 4-oxide](/img/structure/B64691.png)





